2-(4-Bromophenyl)-1,3-thiazol-4-amine

Description

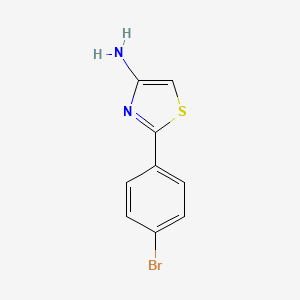

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)9-12-8(11)5-13-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEXOWOQJNGWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Strategies for the Direct Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine

The direct synthesis of the this compound scaffold is predominantly achieved through well-established cyclization reactions. These methods offer reliable and efficient pathways to the target molecule from readily available starting materials.

Hantzsch Condensation and Related Cyclization Approaches

The Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea (B124793), to form the 2-aminothiazole (B372263) ring system. In the context of this compound, the reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an appropriate α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole product.

The key α-haloketone precursor for this synthesis is 2-bromo-1-(4-bromophenyl)ethanone (also known as p-bromophenacyl bromide). The reaction with thiourea efficiently yields the desired 2-aminothiazole derivative. researchgate.net Various reaction conditions have been developed to optimize this process, including the use of different solvents and catalysts to improve yields and reaction times.

Conventional Preparative Techniques from α-Haloketones and Thiourea Derivatives

Building upon the Hantzsch condensation principle, several conventional preparative techniques have been reported for the synthesis of this compound. These methods often involve simple refluxing in a suitable solvent, such as ethanol (B145695), and can be facilitated by catalysts or alternative energy sources.

One common procedure involves reacting p-bromoacetophenone and thiourea in the presence of a catalyst like iodine. nih.gov The reaction is typically carried out under reflux in ethanol for several hours. rjpbcs.com The use of iodine is proposed to facilitate the in-situ formation of the α-halo ketone intermediate. Another approach involves the direct reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea. This reaction can be performed at room temperature in solvents like dimethyl sulfoxide (B87167) (DMSO) or under reflux in ethanol. researchgate.net To enhance efficiency and align with green chemistry principles, microwave-assisted synthesis has also been employed, significantly reducing reaction times under solvent-free conditions. rjpbcs.com

| Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| p-Bromoacetophenone, Thiourea | Iodine, Reflux | Ethanol | 8 hours | Good | nih.govrjpbcs.com |

| 2-Bromo-1-(4-bromophenyl)ethanone, Thiourea | Room Temperature | DMSO | Not Specified | High | researchgate.net |

| Substituted Acetophenones, Thiourea | NaHSO4-SiO2, Microwave | Solvent-free | Short | Good | rjpbcs.com |

Derivatization and Analogue Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. Modifications can be readily introduced at the exocyclic amine group, the phenyl ring, or by constructing fused heterocyclic systems.

Chemical Transformations at the Amine Functionality (C-4)

The primary amine group at the C-4 position of the thiazole ring is a key site for chemical derivatization, allowing for the introduction of diverse functionalities.

One of the most common transformations is the formation of Schiff bases (imines) through condensation with various aromatic aldehydes. nih.gov This reaction typically involves refluxing the aminothiazole with the corresponding aldehyde in a solvent like ethanol, often with a catalytic amount of acid. This approach has been used to synthesize a series of N-benzylidene derivatives. nih.govresearchgate.net

Another important derivatization is N-acylation. The amine group can react with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with chloroacetyl chloride yields the corresponding N-(thiazol-2-yl)chloroacetamide, which can serve as an intermediate for further functionalization. researchgate.net

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic Aldehydes | N-(Arylmethylidene)-4-(4-bromophenyl)thiazol-2-amines | nih.govresearchgate.net |

| N-Acylation | Chloroacetyl chloride | 2-Chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide | researchgate.net |

| Urea/Thiourea Formation | Isocyanates / Isothiocyanates | N-(4-(4-bromophenyl)thiazol-2-yl)urea/thiourea derivatives | nih.gov |

Modifications and Substitutions on the Phenyl Moiety (C-2)

The bromine atom on the C-2 phenyl ring provides a reactive handle for introducing structural diversity through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of new carbon-carbon bonds. organic-chemistry.org

In this reaction, the bromo-substituted thiazole derivative is coupled with a variety of aryl or alkyl boronic acids (or their esters) in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govnih.gov This methodology allows for the replacement of the bromine atom with a wide range of substituted phenyl groups, heteroaryls, or alkyl chains, thereby generating extensive libraries of novel analogues. hpu2.edu.vn The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates used. rsc.org

General Suzuki-Miyaura Coupling Reaction:

Aryl Halide: this compound

Coupling Partner: Aryl/Alkyl Boronic Acid (R-B(OH)₂)

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

Solvent: Toluene, DMF, Dioxane/Water mixtures

This strategy has been successfully applied to synthesize 2-amino-6-arylbenzothiazoles from their 6-bromo precursors, demonstrating its applicability to similar heterocyclic systems. nih.gov

Construction of Fused Heterocyclic Systems Featuring the Thiazole Core

The 2-aminothiazole nucleus is an excellent building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The endocyclic nitrogen and the exocyclic amine group can participate in cyclization reactions with various bifunctional reagents.

A prominent example is the synthesis of the imidazo[2,1-b]thiazole system. This is typically achieved by reacting the 2-aminothiazole with an α-haloketone. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen, followed by intramolecular cyclization of the exocyclic amine onto the carbonyl carbon and subsequent dehydration. nih.govresearchgate.netmdpi.com

Another important fused system is thiazolo[3,2-a]pyrimidine . These derivatives can be synthesized through multicomponent reactions. For instance, reacting a 2-aminothiazole, an aldehyde, and a β-ketoester (like ethyl acetoacetate) can lead to the formation of the fused pyrimidine (B1678525) ring. researchgate.netresearchgate.net Alternatively, condensation of 2-aminothiazoles with α,β-unsaturated ketones provides another route to this scaffold. researchgate.net These methods allow for the creation of complex molecular architectures with diverse substitution patterns. belnauka.bynih.gov

Antimicrobial Activity Investigations

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, demonstrating a range of activities that are highly dependent on the specific substitutions made to the parent molecule. researchgate.netnih.gov

Several studies have confirmed the antibacterial potential of this compound derivatives against Gram-positive bacteria. researchgate.netnih.gov In one study, a series of Schiff base derivatives were synthesized and tested against Staphylococcus aureus and Bacillus subtilis. nih.gov Notably, some compounds exhibited moderate to potent activity. researchgate.netnih.gov For instance, one derivative, compound p4 , was particularly effective against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 28.8 µM. nih.gov Another derivative, p2 , showed promising potential against S. aureus with an MIC of 16.1 µM, which was comparable to the standard drug norfloxacin. nih.gov Other research found that certain derivatives displayed moderate antibacterial activity against both S. aureus and B. subtilis. researchgate.net

Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound Derivative | Organism | Minimum Inhibitory Concentration (MIC) in µM | Reference Drug | Reference Drug MIC in µM |

|---|---|---|---|---|

| p2 | Staphylococcus aureus | 16.1 | Norfloxacin | 10.2 |

| p4 | Bacillus subtilis | 28.8 | Norfloxacin | 12.8 |

The efficacy of these compounds against Gram-negative bacteria appears more variable. Research into certain synthesized derivatives showed they possessed no antibacterial activity against Gram-negative organisms like Pseudomonas aeruginosa, Escherichia coli, and Proteus mirabilis. researchgate.net However, a separate study on a different series of derivatives found that compound p2 demonstrated significant potential against Escherichia coli, with a reported MIC value of 16.1 µM. nih.gov This suggests that specific structural modifications to the this compound scaffold are crucial for activity against Gram-negative bacteria. researchgate.netnih.gov

Antibacterial Activity of a this compound Derivative against Gram-Negative Bacteria

| Compound Derivative | Organism | Minimum Inhibitory Concentration (MIC) in µM | Reference Drug | Reference Drug MIC in µM |

|---|---|---|---|---|

| p2 | Escherichia coli | 16.1 | Norfloxacin | 14.1 |

Thiazole derivatives based on this compound have shown notable antifungal properties. researchgate.netnih.govresearchgate.net Studies have highlighted a "distinguished antifungal activity" against fungal species such as Candida albicans and Candida glabrata. researchgate.net Specific derivatives have demonstrated significant potency; for example, compound p6 was found to be highly active against C. albicans with an MIC of 15.3 µM, and compound p3 was most potent against Aspergillus niger with an MIC of 16.2 µM. nih.gov These activities were found to be comparable to the standard antifungal agent fluconazole. nih.gov Other research has noted at least slight antifungal activity against C. albicans for certain derivatives. researchgate.net

Antifungal Activity of this compound Derivatives

| Compound Derivative | Organism | Minimum Inhibitory Concentration (MIC) in µM | Reference Drug | Reference Drug MIC in µM |

|---|---|---|---|---|

| p6 | Candida albicans | 15.3 | Fluconazole | 17.9 |

| p3 | Aspergillus niger | 16.2 | Fluconazole | 19.5 |

Antineoplastic Activity in Cancer Cell Lines

Derivatives of this compound have been evaluated for their anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line, MCF-7. nih.govnih.gov The research demonstrates that these compounds can exhibit significant antiproliferative effects. nih.govnih.gov One study found that a specific derivative, compound p2 , displayed potent anticancer activity against the MCF-7 cell line with an IC₅₀ value of 10.5 μM, which was comparable to the standard chemotherapeutic drug, 5-fluorouracil (B62378) (IC₅₀ = 5.2 μM). nih.gov Another related compound, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP ), also showed potential antiproliferative activity against MCF-7 cells. nih.gov

Antiproliferative Activity of this compound Derivatives in MCF-7 Cells

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|---|

| p2 | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 |

Investigations into the mechanism of action of these thiazole derivatives reveal their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com A study on a novel 1,3-thiazole analogue demonstrated a profound effect on apoptosis in MCF-7 cells, increasing programmed cell death by 9-fold in the early stages and 89-fold in the late stages compared to control cells. mdpi.com This compound also induced significant necrosis and caused cell cycle arrest at the G1 stage. mdpi.comresearchgate.net Further mechanistic studies on the related compound BTHP showed that it could reverse apoptotic dysregulation. nih.gov This was achieved by significantly elevating the levels of key pro-apoptotic proteins such as p53, Bax, caspase-3, and cytochrome c, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Progression Modulation

The modulation of the cell cycle is a critical mechanism for anticancer agents. Studies on derivatives of the this compound scaffold have shown notable effects on cancer cell proliferation and survival. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). nih.gov The most active compound in this series, (E)-N-(4-fluorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine, exhibited an IC50 value of 10.5 µM, which is comparable to the standard drug 5-fluorouracil (IC50 = 5.2 µM). nih.gov

Further investigations into the mechanisms of action for related thiazole compounds have elucidated their impact on cell cycle progression. Studies on 2-hydrazinylthiazole (B183971) derivatives have shown that they can induce cancer cell death through caspase-dependent apoptosis. Cell cycle analysis demonstrated that these compounds can cause arrest at different phases of the cell cycle, thereby inhibiting the proliferation of cancer cells. While research on the specific cell cycle effects of this compound is ongoing, the potent anticancer activity of its derivatives suggests that modulation of cell cycle progression is a likely component of its mechanism of action.

Table 1: Anticancer Activity of a this compound Derivative against MCF-7 Cell Line

| Compound | Test Organism | IC50 (µM) |

|---|---|---|

| (E)-N-(4-fluorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Human breast adenocarcinoma (MCF-7) | 10.5 |

Target Identification and Receptor Interaction Studies (e.g., Vascular Endothelial Growth Factor Receptor-2 Inhibition)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govresearchgate.net Consequently, VEGFR-2 is a significant target for the development of novel anticancer therapies. Molecular docking studies have been employed to investigate the interaction between 4-(4-bromophenyl)-thiazol-2-amine derivatives and the VEGFR-2 active site (PDB ID: 3ERT). researchgate.net

These studies revealed that the derivatives could effectively bind within the receptor's pocket. The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, the nitrogen atom of the thiazole ring and the nitrogen of the imine linkage were identified as potential hydrogen bond acceptors, interacting with amino acid residues within the VEGFR-2 binding site. researchgate.net The docking scores, which indicate the binding affinity, for several derivatives were found to be significant, suggesting their potential as VEGFR-2 inhibitors. researchgate.net

Table 2: Molecular Docking Scores of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against VEGFR-2 (PDB ID: 3ERT)

| Compound | Docking Score (kcal/mol) |

|---|---|

| (E)-N-(4-fluorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | -7.53 |

| (E)-N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | -7.94 |

| (E)-N-(4-(dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | -8.10 |

Enzyme Inhibitory Studies

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play vital roles in various physiological processes. Certain isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them important therapeutic targets. A study investigating novel 2-(4-(aryl)thiazole-2-yl) derivatives for their inhibitory activity against human CA isoenzymes I and II (hCA I and hCA II) demonstrated potent inhibition. mdpi.com

The derivative featuring a 4-bromophenyl group at the C4 position of the thiazole ring exhibited excellent inhibitory effects, with Ki values in the low nanomolar range. mdpi.com The findings indicated that these isoindolylthiazole derivatives had a superior inhibitory effect compared to acetazolamide, a clinical CA inhibitor. mdpi.com

Table 3: Inhibitory Activity (Ki) of a 2-(4-Bromophenyl)-1,3-thiazole Derivative against Human Carbonic Anhydrase Isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| 2-(4-(4-bromophenyl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 29.85 ± 7.95 | 20.21 ± 3.42 |

Other Reported Bioactivities

Anthelmintic Activity

Helminth infections remain a significant global health problem, affecting humans and livestock. The 2-aminothiazole scaffold is recognized for its potential in developing new anthelmintic agents. niscpr.res.inresearchgate.net While direct studies on this compound are limited, research on related thiazole derivatives has shown promising results. researchgate.net

In one study, newly synthesized thiazole derivatives were screened for their anthelmintic activity against the Indian adult earthworm Pheretima posthuma, a common model for this type of study due to its anatomical and physiological resemblance to intestinal roundworms. researchgate.net The results showed that several thiazole compounds exhibited significant anthelmintic activity, with some being more potent than the standard drug, mebendazole. researchgate.net These findings suggest that the this compound core structure is a promising scaffold for the development of future anthelmintic drugs.

Table 4: Anthelmintic Activity of Thiazole Derivatives against Pheretima posthuma

| Compound | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|---|

| Thiazole Derivative IVc | 10 | 18.33 ± 0.88 | 32.33 ± 0.88 |

| Thiazole Derivative IVe | 10 | 17.66 ± 0.88 | 31.66 ± 0.88 |

Antioxidant Potential

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. Compounds with antioxidant properties can help to mitigate this damage. The antioxidant potential of various thiazole derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Derivatives of the 4-(4-bromophenyl)thiazole (B159989) scaffold have demonstrated notable antioxidant activity in these assays. For example, a Schiff base prepared from 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol was reported to have good activity. The presence of phenolic hydroxyl groups and the thiazole nucleus is thought to contribute to the radical scavenging ability of these molecules. While comprehensive data on the parent compound is not widely available, the activity of its derivatives indicates a potential for antioxidant effects.

Antihypertensive Effects

There is currently no specific scientific literature detailing the in vitro antihypertensive effects of this compound. Research into the cardiovascular properties of this specific chemical entity has not been published.

Antitubercular Activity

Similarly, dedicated studies evaluating the in vitro antitubercular activity of this compound against strains of Mycobacterium tuberculosis are not found in the reviewed scientific literature. While thiazole-containing compounds have been noted for their potential as antimycobacterial agents, specific data for this compound, including minimum inhibitory concentration (MIC) values or other measures of efficacy, remain unavailable. nih.govresearchgate.net

Physicochemical Properties

The key physical and chemical data for 2-(4-Bromophenyl)-1,3-thiazol-4-amine are summarized in the table below.

| Property | Data |

| Molecular Formula | C₉H₇BrN₂S |

| Molecular Weight | 255.13 g/mol |

| CAS Number | 2103-94-8 |

| Melting Point | 183-187 °C |

| Appearance | Off-white powder |

Data sourced from Sigma-Aldrich sigmaaldrich.com and a study by Razzak et al. researchgate.net

Structure Activity Relationship Sar Analysis and Molecular Design

Elucidation of Key Structural Features Critical for Biological Potency

Several structural features of the 2-(4-Bromophenyl)-1,3-thiazol-4-amine framework are considered essential for its biological potency. The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a well-established pharmacophore known to impart a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov

The key structural components critical for the biological activity of this scaffold are:

The 1,3-thiazole ring: This heterocyclic core is fundamental to the molecule's activity. The arrangement of the sulfur and nitrogen atoms allows for various non-covalent interactions with biological targets. nih.govresearchgate.net

The 4-Bromophenyl group at position 2: The presence of a phenyl ring at this position is a common feature in many biologically active thiazole derivatives. The bromine atom, an electron-withdrawing group, significantly influences the electronic properties of the entire molecule. This halogen substitution can enhance membrane permeability and metabolic stability, and its position on the phenyl ring is crucial. nih.govmdpi.com

The amine group at position 4 (or 2): In many studied derivatives, an amine group, often serving as a linker for further substitutions, is critical. For instance, in a series of 4-(4-bromophenyl)thiazol-2-amine derivatives, this amine was used as a point of attachment for various substituted benzylidene groups, forming Schiff bases. nih.govresearchgate.net The resulting imine linkage (-N=CH-) was found to be a key contributor to the observed biological activities.

Impact of Substituent Variations on Efficacy and Selectivity

Systematic modifications of the core structure have provided significant insights into how different substituents affect the efficacy and selectivity of these compounds. Research has primarily focused on introducing various groups onto the amine and the phenyl ring.

In a study of 4-(4-bromophenyl)thiazol-2-amine derivatives, where different substituted benzylidene moieties were attached to the 2-amino group, the nature and position of the substituent on the benzylidene ring had a profound impact on both antimicrobial and anticancer activity. nih.govresearchgate.net

Key findings include:

Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OH, -OCH₃) on the benzylidene ring modulated the biological activity. For instance, a derivative with a 4-fluoro substituent on the benzylidene ring showed potent anticancer activity, while another with a 2-chloro-4-fluoro substitution exhibited strong antimicrobial effects. nih.gov

Positional Isomerism: The position of the substituent on the benzylidene ring was also critical. For example, moving a hydroxyl group from the para- to the ortho- or meta-position could drastically alter the compound's interaction with its biological target, thereby affecting its potency. nih.gov

Halogen Substitution: The bromine atom on the phenyl ring at position 4 of the thiazole core is a recurring feature in potent analogues. Substitution with a p-bromophenyl group at the fourth position of the thiazole ring has been shown to increase antifungal and antituberculosis activities in related pyrazoline-thiazole hybrids. mdpi.com This suggests that the specific halogen and its position are important for tuning the activity.

The table below summarizes the activity of selected 4-(4-bromophenyl)thiazol-2-amine derivatives, highlighting the influence of substituents on their biological effects. nih.govresearchgate.net

| Compound | Substituent on Benzylidene Ring | Antimicrobial Activity | Anticancer Activity (MCF-7) |

| p2 | 4-Fluoro | Good | Most Active |

| p3 | 2-Chloro | Good | Moderate |

| p4 | 2,4-Dichloro | Promising | Moderate |

| p6 | 4-Hydroxy | Promising | Less Active |

Rational Design Principles for Optimized Analogues

The insights gained from SAR studies have paved the way for the rational design of optimized analogues with improved potency and selectivity. The primary goal is to enhance the desired therapeutic effects while minimizing potential toxicity. nih.govresearchgate.net

Key design principles include:

Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile without losing its biological activity. For example, replacing a hydroxyl group with a methoxy (B1213986) group can alter solubility and metabolic stability. nih.gov

Molecular Hybridization: This strategy involves combining the 2-(4-bromophenyl)-1,3-thiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. For example, linking the thiazole ring to other heterocyclic systems like pyrazole (B372694) or pyrimidine (B1678525) has been explored to develop novel anticancer agents. acs.orgacs.org

Structure-Based Drug Design (SBDD): With the identification of specific molecular targets, such as microbial enzymes or cancer-related proteins, computational tools like molecular docking can be employed. nih.govresearchgate.net Docking studies help predict the binding affinity and orientation of designed analogues within the active site of a target protein. This allows for the design of compounds with optimized interactions, leading to higher potency. For example, docking studies with 4-(4-bromophenyl)thiazol-2-amine derivatives have shown that active compounds form key hydrogen bonds and hydrophobic interactions within the binding pockets of microbial and cancer-related enzymes. nih.govresearchgate.net

ADME Profiling: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds early in the drug discovery process. This helps in selecting candidates with favorable drug-like properties, reducing the chances of late-stage failure. nih.govresearchgate.net

By applying these principles, researchers aim to develop next-generation thiazole derivatives based on the this compound scaffold that are not only potent but also possess the necessary pharmacokinetic properties to be successful therapeutic agents. researchgate.net

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the potential therapeutic action of compounds like 2-(4-Bromophenyl)-1,3-thiazol-4-amine.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking simulations have been employed to predict how derivatives of this compound bind to various biological targets, including those relevant to cancer and microbial diseases. nih.gov These simulations calculate a docking score or binding affinity, which estimates the strength of the ligand-receptor interaction; more negative values typically indicate a stronger binding. amazonaws.com

For instance, a series of Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine were docked against several protein targets to evaluate their potential as antimicrobial and anticancer agents. nih.gov The studies identified compounds with significant binding affinities for targets such as bacterial tyrosyl-tRNA synthetase (PDB ID: 1JIJ) and proteins implicated in cancer. nih.govnanobioletters.com The docking scores for the most promising compounds demonstrated their potential to act as effective inhibitors. nih.gov

Table 1: Molecular Docking Scores of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives Against Various Protein Targets

| Derivative Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Potential Activity | Source |

|---|---|---|---|---|---|

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Tyrosyl-tRNA Synthetase | 1JIJ | Good | Antibacterial | nih.gov |

| N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | Fungal Lanosterol 14-alpha demethylase | 4WMZ | Good | Antifungal | nih.gov |

| 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol | Estrogen Receptor | 3ERT | Good | Anticancer | nih.gov |

Note: "Good" and "High" are qualitative descriptors from the source articles, indicating favorable binding energies compared to standards.

Characterization of Key Intermolecular Interactions within Binding Pockets

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the compound's mechanism of action. For derivatives of this compound, key interactions often include hydrogen bonds, pi-pi stacking, and hydrophobic interactions. amazonaws.comnanobioletters.com

In studies involving anticancer targets, the thiazole (B1198619) moiety and associated substitutions have been shown to form critical hydrogen bonds with amino acid residues in the active site. mdpi.com For example, docking studies against tyrosyl-tRNA synthetase (PDB ID: 1JIJ) revealed that a derivative formed hydrogen bonds with the amino acids GLY193 and GLY38. nanobioletters.com The bromophenyl group frequently engages in hydrophobic or pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine within the binding pocket, further anchoring the ligand. nih.gov

Table 2: Key Intermolecular Interactions of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

| Derivative Compound | Target Protein (PDB ID) | Interacting Amino Acid Residues | Type of Interaction | Source |

|---|---|---|---|---|

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Tyrosyl-tRNA Synthetase (1JIJ) | Not specified | Pi-pi and hydrogen bonds | researchgate.net |

| N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | Fungal Lanosterol 14-alpha demethylase (4WMZ) | Not specified | Pi-pi interaction | researchgate.net |

Quantum Chemical (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the intrinsic electronic and structural properties of a molecule. These studies are essential for understanding the reactivity and stability of this compound.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are used to determine the electronic properties of a molecule, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiazole derivatives, DFT studies have been performed using methods like B3LYP with a 6-311G(d,p) basis set to compute these electronic parameters. kbhgroup.inuobaghdad.edu.iq This analysis helps in understanding the charge transfer that can occur within the molecule, which is often crucial for its biological activity. nih.gov

Conformational Analysis and Stability Assessments

DFT methods are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. kbhgroup.in By calculating parameters such as bond lengths, bond angles, and dihedral angles, researchers can build an accurate structural model. kbhgroup.inresearchgate.net

For thiazole derivatives, these calculations confirm the planarity of the ring systems and the relative orientations of substituents. researchgate.net Furthermore, vibrational frequency calculations are performed on the optimized geometry. The absence of any imaginary frequencies confirms that the calculated structure represents a true energy minimum, indicating its stability. mdpi.com This foundational structural information is critical for interpreting experimental data and serves as the starting point for more complex simulations like molecular docking. kbhgroup.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds like thiazole derivatives, QSAR can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. researchgate.net

The QSAR modeling process involves several steps:

Data Set Collection : A series of thiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. researchgate.net

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, geometric, and physicochemical properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with biological activity. laccei.org

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For thiazole derivatives, QSAR studies have successfully created predictive models for activities such as antimicrobial and enzyme inhibition. researchgate.net These models have identified key descriptors, such as molar refractivity (MR), LogP (lipophilicity), and the energy of the LUMO (ELUMO), as being important for biological activity. The resulting models serve as valuable guides for designing new 4-(4-bromophenyl)-1,3-thiazol-4-amine derivatives with potentially enhanced therapeutic effects.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-Bromophenyl)-thiazol-2-amine |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol |

| N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine |

| 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol |

Development of Predictive Models for Biological Outcomes

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for forecasting the biological activity of novel compounds based on their molecular structures. For thiazole-containing compounds, these models are developed by correlating variations in structural features with observed biological activities, such as antimicrobial or anticancer effects. nih.govresearchgate.netnih.gov

The process typically involves a "training set" of molecules with known activities to build the model and a "test set" to validate its predictive power. nih.gov Genetic algorithms are often employed to select the most relevant molecular descriptors and to evaluate the fitness of the model. nih.gov By establishing a statistically significant relationship between a compound's structure and its biological function, these models can efficiently screen virtual libraries of related compounds to identify promising candidates for synthesis and further testing. nih.govnih.gov This approach accelerates the discovery of new lead compounds with enhanced biological activities. nih.gov

Identification of Significant Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. Identifying which descriptors have the most significant influence on biological activity is a key goal of computational studies. For derivatives of this compound, several descriptors are critical.

Lipophilicity, often expressed as log P, is a descriptor that significantly impacts a compound's ability to cross cell membranes. mdpi.com Studies on related aminothiazole derivatives show that the presence and nature of substituents, such as the 4-bromophenyl group, directly influence lipophilicity. mdpi.com For instance, increasing the chain length of substituents on the thiazole ring generally increases the log P value. mdpi.com

Other important descriptors relate to a molecule's electronic and steric properties, which govern how it interacts with biological targets. researchgate.netnih.gov Molecular docking studies, which simulate the binding of a ligand to a receptor, help identify these key interactions. For example, docking studies with derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown that specific substitutions can lead to favorable binding energies within the active sites of target proteins, such as topoisomerase II, suggesting these structural features are critical for activity. researchgate.netresearchgate.net

Advanced Computational Methodologies

Advanced computational methods provide a dynamic and detailed picture of molecular interactions and pharmacokinetic profiles, offering crucial data for drug development.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are applied to ligand-target complexes to assess their stability and to understand the nature of their interactions. nih.gov

For thiazole derivatives, once a promising compound is identified through methods like molecular docking, MD simulations can be performed on the complex it forms with its biological target (e.g., an enzyme or receptor). nih.govmdpi.com These simulations, often run over hundreds of picoseconds, provide insights into how the ligand settles into the binding pocket, the conformational changes that occur in both the ligand and the target, and the persistence of key interactions like hydrogen bonds. nih.govmdpi.com By analyzing the trajectory of the simulation, researchers can confirm the stability of the binding mode predicted by docking and gain a more accurate understanding of the compound's mechanism of action at the atomic level. nih.gov

In Silico Assessment of Druglikeness and ADME Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a critical step in evaluating their potential for clinical success. nih.gov Computational approaches for determining ADME profiles are cost-effective and high-throughput, making them essential in early-stage drug discovery. nih.gov

Studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine have utilized these methods to predict their druglikeness and pharmacokinetic properties. researchgate.netnih.gov These assessments often involve calculating parameters related to Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com For many thiazole derivatives, these in silico analyses predict good intestinal absorption and cell permeability. mdpi.com

For example, analyses of 2-Aminothiazol-4(5H)-one derivatives showed high predicted permeability in Caco-2 cells and excellent probabilities of human intestinal absorption, with values often exceeding 90%. mdpi.com However, these studies also highlight how specific substitutions, such as the 4-bromophenyl group, can influence these parameters. mdpi.com Furthermore, in silico models can predict potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, identifying which compounds might inhibit specific CYP isozymes. mdpi.com

Table 1: Predicted ADME Properties for Selected Thiazole Derivatives

| Compound Derivative | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability | CYP Enzyme Inhibition |

|---|---|---|---|

| 5-phenyl-2-isopropylaminothiazol-4(5H)-one | 95.75 | 1.581 | CYP1A2 |

| 5-(4-bromophenyl)-2-isopropylaminothiazol-4(5H)-one | 90.77 | 1.614 | CYP1A2, CYP2C19 |

| 5-phenyl-2-(tert-butylamino)thiazol-4(5H)-one | 95.53 | 1.564 | CYP1A2, CYP2C19 |

| 5-(4-bromophenyl)-2-(tert-butylamino)thiazol-4(5H)-one | 91.31 | 1.597 | CYP1A2, CYP2C9, CYP2C19 |

This table is based on data for structurally related compounds to illustrate the application of in silico ADME predictions. mdpi.com

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The classical synthesis of the 2-aminothiazole (B372263) core, often achieved through the Hantzsch reaction, involves the condensation of α-haloketones with thiourea (B124793). nih.govresearchgate.net While effective, conventional methods can be time-consuming and may involve hazardous solvents. Future research is increasingly directed towards developing more efficient and environmentally benign synthetic strategies.

Promising eco-friendly approaches include:

Microwave-Assisted Synthesis: This technique has been successfully employed to accelerate the synthesis of thiazole (B1198619) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netisca.me For instance, the synthesis of Schiff base ligands from 5-(4-bromophenyl)thiazol-2-amine (B1267679) has been achieved through efficient microwave-assisted procedures. researchgate.net

Ultrasonic Irradiation: The use of ultrasound is another green chemistry tool that has been applied to the synthesis of thiazole derivatives, offering advantages such as reduced reaction times and improved yields. bepls.commdpi.com

Green Catalysts and Solvents: Research is focusing on replacing traditional catalysts and solvents with more sustainable alternatives. This includes the use of recyclable catalysts like silica-supported tungstosilisic acid and biocompatible hydrogels. bepls.commdpi.com Water or polyethylene (B3416737) glycol (PEG) are also being explored as green solvent alternatives to volatile organic compounds. bepls.com

These modern synthetic methodologies not only align with the principles of green chemistry but also offer practical advantages in efficiency and cost-effectiveness for producing 2-(4-Bromophenyl)-1,3-thiazol-4-amine and its derivatives.

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

While various derivatives of this compound have demonstrated significant antimicrobial and anticancer activities, a detailed understanding of their mechanism of action at the molecular level is often in the preliminary stages. nih.govresearchgate.net Future investigations must prioritize the elucidation of these mechanisms to facilitate rational drug design.

Molecular docking studies have provided initial insights into the potential biological targets. For example, certain Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been docked against microbial and cancer-related proteins. These in silico studies help predict the binding affinity and interaction patterns within the active sites of target enzymes, guiding further experimental validation. nih.gov

| Target Protein | PDB ID | Biological Relevance | Observed Interaction |

|---|---|---|---|

| Staphylococcus aureus DNA gyrase B | 4WMZ | Antibacterial Target | Good binding affinity within the active pocket |

| Candida albicans N-myristoyltransferase | 1IYL | Antifungal Target | Favorable docking scores |

| Human Estrogen Receptor Alpha | 3ERT | Anticancer Target (Breast Cancer) | Significant binding interactions |

Further research should employ a range of biochemical and biophysical assays to confirm these computational predictions. Investigating the potential for these compounds to act as cholinesterase inhibitors also presents a valuable research avenue, given the documented anti-inflammatory effects of some AChE inhibitors. academie-sciences.fr A thorough understanding of the molecular pathways modulated by these compounds is crucial for their development as therapeutic agents. researchgate.net

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

Building on existing structure-activity relationship (SAR) data is key to designing more potent and selective analogues. Studies have shown that the biological activity of the this compound scaffold can be significantly modulated by introducing different substituents. nih.govnih.gov

Key SAR insights that will guide future design include:

Substitution on the Phenyl Ring: The presence of an electron-withdrawing group, such as the bromo group at the para-position of the phenyl ring, has been associated with good antibacterial activity. nih.gov

Modification of the 2-Amino Group: The primary amine at the C2 position of the thiazole ring serves as a versatile handle for synthesizing a wide range of derivatives, including Schiff bases and amides. nih.govresearchgate.net The nature of the substituent introduced here dramatically influences the compound's pharmacological profile.

Hybrid Molecules: Creating hybrid structures by combining the thiazole ring with other pharmacologically active heterocycles, such as pyrazoline or triazole, has proven to be a successful strategy for enhancing bioactivity. researchgate.netacs.org For example, pyrazoline-thiazole hybrids have demonstrated significant antimicrobial and anticancer potential. acs.org

Future synthetic efforts should focus on creating libraries of novel analogues based on these principles. The goal is to develop compounds with improved potency against specific microbial strains or cancer cell lines while minimizing off-target effects. This involves a systematic exploration of different substituents and heterocyclic hybrid combinations to optimize the therapeutic index. acs.orgnih.gov

| Derivative Class | Modification | Reported Activity | Reference |

|---|---|---|---|

| Schiff Bases | Condensation of the 2-amino group with various aromatic aldehydes | Antimicrobial, Anticancer | nih.gov |

| Pyrazoline Hybrids | Coupling with pyrazoline moieties | Antimicrobial, Anticancer | acs.org |

| Acetamides | Acylation of the 2-amino group | Antifungal | researchgate.net |

| Pyrimidinamine Hybrids | Incorporation of a pyrimidine (B1678525) ring system | General Biological Efficacy | isca.me |

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-1,3-thiazol-4-amine?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions. For example:

- Thiourea intermediates : Reacting thiourea derivatives with α-haloketones or α-bromoacetophenones under basic conditions (e.g., ethanol/NaOH) forms the thiazole core .

- Hantzsch thiazole synthesis : Combining a brominated acetophenone derivative (e.g., 4-bromoacetophenone) with thiourea in the presence of iodine or HCl can yield the target compound .

Q. Key Considerations :

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical due to byproduct formation.

- Yield optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1 thiourea:haloketone) improve efficiency.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

Q. Example Workflow :

Grow single crystals via slow evaporation (solvent: DMSO/MeOH).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with constraints for bromine-heavy atoms .

Advanced Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p) ) model:

Q. Validation :

Q. How do structural variations (e.g., bromophenyl substitution) influence bioactivity?

Methodological Answer:

Q. Case Study :

Q. What strategies resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Data-to-parameter ratio : Maintain ≥10:1 to avoid overfitting .

- Disordered atoms : Apply occupancy refinement (e.g., split positions for bromine in high-symmetry spaces) .

- Validation tools : Use PLATON to check for missed symmetry or twinning .

Example :

In a study of a related quinazoline derivative, SHELXL refinement reduced R-factor from 0.216 to 0.073 by modeling imidazole ring disorder .

Q. How to design experiments for optimizing synthetic yields?

Methodological Answer:

Q. Results Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 80°C | 65 | 98.5 |

| DMF, 100°C | 72 | 95.2 |

| p-TsOH (5 mol%) | 85 | 99.1 |

Q. How to assess potential as a kinase inhibitor via computational modeling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.